4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature and further heating to 70°C. Hydrazine hydrate is then added to complete the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of poly (ADP-ribose) polymerase (PARP), which are used in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the design of molecules with potential anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing DNA damage in cancer cells, thereby promoting cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Uniqueness
4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-12(9-7-11)16(21)18-10-15-13-4-2-3-5-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
InChI Key |
CNUWEMKWPNQTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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